molecular formula C12H10N2O2 B075573 4-Amino-4'-nitrobiphenyl CAS No. 1211-40-1

4-Amino-4'-nitrobiphenyl

Cat. No. B075573
CAS RN: 1211-40-1
M. Wt: 214.22 g/mol
InChI Key: BOFVBIYTBGDQGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Amino-4'-nitrobiphenyl and related compounds involves several chemical reactions, including nitration, amination, and coupling reactions. For instance, a common approach for synthesizing such compounds involves the direct addition of nitro and amino groups to a biphenyl core or through the coupling of phenyl rings followed by subsequent functionalization. These methods highlight the versatility and adaptability of biphenyl derivatives for various chemical modifications (González et al., 2005).

Molecular Structure Analysis

The molecular structure of 4-Amino-4'-nitrobiphenyl is characterized by its biphenyl core with an amino group on one phenyl ring and a nitro group on the other. X-ray diffraction studies have provided detailed insights into its crystal and molecular structure, revealing the orientations of the nitro and amino groups relative to the biphenyl core and their impact on the molecule's overall geometry and electronic structure (Fallon & Ammon, 1974).

Chemical Reactions and Properties

4-Amino-4'-nitrobiphenyl undergoes various chemical reactions, including aminolysis, electrophilic substitution, and coupling reactions. The presence of amino and nitro groups allows for selective reactivity, enabling the synthesis of complex molecules and polymers. The electrophilic and nucleophilic properties of these groups contribute to the compound's versatility in chemical synthesis (Um et al., 2006).

Physical Properties Analysis

The physical properties of 4-Amino-4'-nitrobiphenyl, such as melting point, solubility, and crystallinity, are influenced by its molecular structure. The interaction between the amino and nitro groups with the biphenyl core affects its packing in the solid state, which in turn influences its physical characteristics. Studies on related compounds have shown that the arrangement of functional groups can lead to different crystalline structures and physical properties (Marchewka et al., 2011).

Chemical Properties Analysis

The chemical properties of 4-Amino-4'-nitrobiphenyl, such as acidity, basicity, and reactivity, are determined by the electron-withdrawing and electron-donating nature of the nitro and amino groups, respectively. These groups influence the compound's reactivity towards nucleophiles and electrophiles, as well as its participation in hydrogen bonding and other intermolecular interactions. The balance between these opposing effects plays a crucial role in the compound's behavior in chemical reactions and its interaction with other molecules (Bertolasi et al., 1993).

Scientific Research Applications

  • Cloud Point Extraction and High-Performance Liquid Chromatography (HPLC):

    • 4-Amino-4'-nitrobiphenyl, formed by the catalytic effect of trichlorfon on sodium perborate oxidizing benzidine, is extracted using a cloud point extraction method. This method is environmentally friendly and provides effective extraction yield, as demonstrated by Zhu et al. (2008) in "Cloud point extraction and determination of trace trichlorfon by high performance liquid chromatography with ultraviolet-detection based on its catalytic effect on benzidine oxidizing." (Zhu, Liu, Mao, & Yang, 2008).
  • Studying Reductive Metabolism:

    • Ning and Xiao-bai (1997) investigated the metabolites of 4-nitrobiphenyl (4-NBP), revealing various metabolic pathways and potential mechanisms of toxification and detoxification in rat liver, as shown in "Reductive metabolism of 4-nitrobiphenyl by rat liver fraction." (Ning & Xiao-bai, 1997).
  • Electrochemical Studies and DNA Interaction:

    • Horáková, Barek, and Vyskočil (2016) used various voltammetry techniques at a hanging mercury drop electrode for studying the interaction of 4-nitrobiphenyl with DNA and detecting DNA damage, as detailed in "Voltammetry at a Hanging Mercury Drop Electrode as a Tool for the Study of the Interaction of Double-stranded DNA with Genotoxic 4-Nitrobiphenyl." (Horáková, Barek, & Vyskočil, 2016).
  • Gas Chromatography-Mass Spectrometric Characterization:

    • The metabolism of 4-nitrobiphenyl by a facultative gram-negative strain was studied by Massé et al. (1985) in "Gas chromatographie‐mass spectrometric characterization of bacterial metabolites of 4‐nitrobiphenyl formed in gram negative strain B‐206†." The study characterized several biotransformation products. (Massé, Badr, Ayotte, & Sylvestre, 1985).
  • Study on Carcinogens Destruction:

    • Barek, Berka, and Müller (1986) developed a method for destroying carcinogenic amino and nitro compounds in laboratory wastes, including 4-aminobiphenyl and 4-nitrobiphenyl, as described in "Destruction of carcinogens in laboratory wastes: III. Destruction of 4-aminobiphenyl, 4-nitrobiphenyl, and 4,4′-methylene-bis-(o-chloroaniline) by permanganate." (Barek, Berka, & Müller, 1986).

Safety And Hazards

4-Amino-4’-nitrobiphenyl is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to not eat, drink, or smoke when using this product . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Relevant Papers There are several papers that discuss the properties and applications of 4-Amino-4’-nitrobiphenyl. One paper discusses the excited-state intramolecular charge transfer (ICT) dynamics of 4-dimethylamino-4’-nitrobiphenyl (DNBP), a similar compound, in different environments . Another paper discusses the solvent-sensitive ICT dynamics in the excited states of 4-N,N-dimethylamino-4’-nitrobiphenyl .

properties

IUPAC Name

4-(4-nitrophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(15)16/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFVBIYTBGDQGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1036836
Record name 4-Amino-4'-nitrobiphenyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-4'-nitrobiphenyl

CAS RN

1211-40-1
Record name 4-Amino-4′-nitrobiphenyl
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-4'-nitrobiphenyl
Source ChemIDplus
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Record name 4-Amino-4'-nitrobiphenyl
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Record name 4-Amino-4'-nitrobiphenyl
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Record name 4-AMINO-4'-NITROBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
173
Citations
P Jin, J Long, Y Du, X Zheng, J Xue - Spectrochimica Acta Part A …, 2019 - Elsevier
… In this paper, the lowest excited triplet state (T 1 ) of 4‑amino‑4′‑nitrobiphenyl (NH 2 -Bp-NO 2 ) was recorded with nanosecond transient absorption spectroscopy in acidic acetonitrile …
Number of citations: 8 www.sciencedirect.com
M Nohara, T Hirayama, Y Fujioka, S Ozasa… - Mutation Research …, 1985 - Elsevier
All positional isomers of mononitro- and monoaminobiphenyls and those of dinitro-, diamino- and aminonitrobiphenyls, which have one substituent on each benzene ring, were assayed …
Number of citations: 23 www.sciencedirect.com
HJ Johnson Jr, SF Cernosek Jr… - … of Chromatography A, 1978 - Elsevier
The high-pressure liquid chromatographic analysis of a series of biphenyls, substituted at positions 2-,3-,4-,4,4'-, and 3,4-, has been carried out in the three common modes: adsorption, …
Number of citations: 8 www.sciencedirect.com
DW Sherwood, M Calvin - Journal of the American Chemical …, 1942 - ACS Publications
… pointed out that in the 4-amino-4'-nitrobiphenyl, in which the resonance involving the formation of a 1—1' double bond is greatly enhanced,* 2 the interference caused by two ortho …
Number of citations: 37 pubs.acs.org
S Laham, GV Rao - Chemosphere, 1975 - Elsevier
… 22 September 1975) During studies on biological activity and biotransformation of carcinogenic aromatic amines such as benzidine, 3-methoxybenzidine and 4-amino-4'-nitrobiphenyl, …
Number of citations: 2 www.sciencedirect.com
H Zhu, W Liu, J Mao, M Yang - Analytica chimica acta, 2008 - Elsevier
… 4-Amino-4′-nitrobiphenyl, which is formed by catalytic effect of trichlorfon on sodium … –0.2 mg L −1 and the peak areas of 4-amino-4′-nitrobiphenyl (r = 0.996). Limit of detection was …
Number of citations: 29 www.sciencedirect.com
W Bartkowiak, T Misiaszek - Chemical Physics, 2000 - Elsevier
Results of ab initio quantum-chemical calculations of the first-order static electronic (β e ) and vibrational (β v ) hyperpolarizabilities for the prototype push–pull conjugated molecules 4-…
Number of citations: 59 www.sciencedirect.com
Ö Özarslan, T Yilmaz, E Yildiz… - Journal of Polymer …, 1997 - Wiley Online Library
… was synthesized from the catalytic reduction of the corresponding dinitro compound which was prepared by the condensation of isophthaloyl chloride and 4-amino-4-nitrobiphenyl. The …
Number of citations: 16 onlinelibrary.wiley.com
MARY Meetani - 1994 - repository.yu.edu.jo
Probing technique was used to study the photophysical characteristics of 4-amino-4'-nitrobiphenyl (ANB), 2-amino-7-nitrofluorene (ANF) and related compounds in various kind of …
Number of citations: 0 repository.yu.edu.jo
RB Sandin, R Melby, AS Hay, RN Jones… - Journal of the …, 1952 - ACS Publications
… The absorptions of 4,4'dinitrobiphenyl and 4-amino-4'-nitrobiphenyl have been reported by Sherwood and Calvin5 and their results are in agreement with the present work.6 …
Number of citations: 27 pubs.acs.org

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